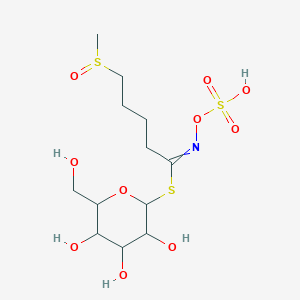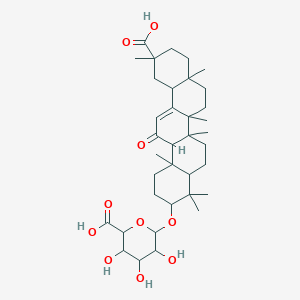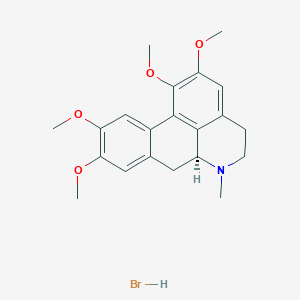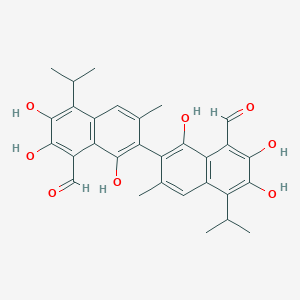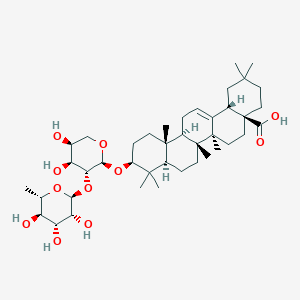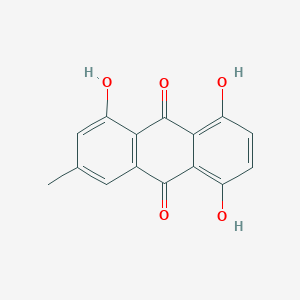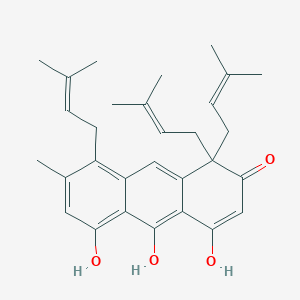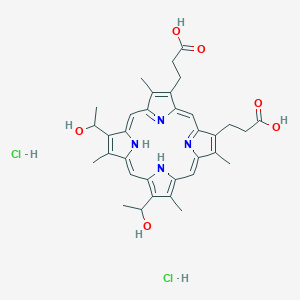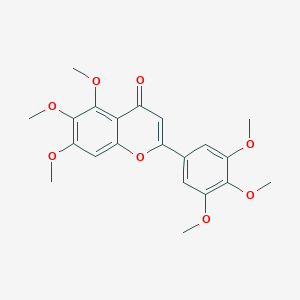
5,6,7,3',4',5'-Hexamethoxyflavone
Overview
Description
5,6,7,3’,4’,5’-Hexamethoxyflavone (HMF) is a flavonoid found exclusively in the Citrus genus . It has a molecular formula of C21H22O8 and an average mass of 402.395 Da . It is also known as 3’,4’,5,5’,6,7-Hexamethoxyflavone .
Synthesis Analysis
The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavone can be achieved from 3,4,5-Trimethoxybenzoyl chloride .Molecular Structure Analysis
The molecular structure of 5,6,7,3’,4’,5’-Hexamethoxyflavone consists of a benzopyranone core with methoxy groups attached at positions 5, 6, 7 on the benzopyranone ring and at positions 3’, 4’, 5’ on the phenyl ring .Physical And Chemical Properties Analysis
5,6,7,3’,4’,5’-Hexamethoxyflavone has a density of 1.2±0.1 g/cm3, a boiling point of 572.8±50.0 °C at 760 mmHg, and a flash point of 249.9±30.2 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications
Cancer Research
5,6,7,3’,4’,5’-Hexamethoxyflavone has been studied for its potential anticancer properties. It has been found to inhibit the growth of triple-negative breast cancer cells by suppressing MAPK and Akt signaling pathways and arresting the cell cycle . This compound was found to be less toxic than nobiletin, a well-known anticancer agent, while showing a similar growth inhibitory effect .
Apoptosis Research
This compound has been evaluated for its effects on apoptosis in human choriocarcinoma trophoblast cells (BeWo cells). The study found that treatment with 5,6,7,3’,4’,5’-Hexamethoxyflavone at certain concentrations improved cell viability, attenuated apoptosis, and did not alter the G1 phase arrest .
Antiprotozoal Activity
3′,4′,5′,5,6,7-Hexamethoxyflavone, a flavonoid with a similar structure, has been found to have antiprotozoal activity. It inhibits Trypanosoma brucei rhodesiense, a protozoan parasite, with an IC50 of 21.3 μM .
Mechanism of Action
Target of Action
5,6,7,3’,4’,5’-Hexamethoxyflavone, also known as 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, is a flavonoid compound with antiprotozoal activity . It has been found to inhibit Trypanosoma bruceirhodesiense, a protozoan parasite .
Mode of Action
These pathways are involved in regulating cell proliferation, survival, and cell cycle .
Biochemical Pathways
The compound affects the MAPK and Akt signaling pathways . The MAPK pathway is involved in a variety of cellular functions, including cell proliferation, differentiation, and migration. The Akt pathway plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Pharmacokinetics
It is known that polymethoxyflavones (pmfs), a class of flavonoids to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .
Result of Action
The compound has been found to inhibit the growth of triple-negative breast cancer cells . It arrests the cell cycle in the G2/M phase, while no effect was observed on apoptosis or the migratory behavior of these cells . The growth inhibition was concomitant with reduced phosphorylation levels of signaling molecules in the MAPK and Akt pathways as well as cell cycle regulators .
Action Environment
It is known that the promotion stage of carcinogenesis can enhance the development of neoplasm when initiated cells encounter a sufficient dose of promoting agents such as radiation, dietary contaminants, and environmental toxins . These agents may stimulate DNA synthesis and then enhance cell proliferation through intracellular pathways in the initiated cell .
properties
IUPAC Name |
5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFNKUHYXHWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183280 | |
| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,3',4',5'-Hexamethoxyflavone | |
CAS RN |
29043-07-0 | |
| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 5,6,7,3′,4′,5′-Hexamethoxyflavone?
A1: Research suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibits promising anticancer activities. Specifically, it has demonstrated growth inhibitory effects on triple-negative breast cancer cells. [] Further research is needed to fully elucidate its mechanism of action and therapeutic potential in various cancer models.
Q2: How does 5,6,7,3′,4′,5′-Hexamethoxyflavone exert its anticancer effects?
A2: Studies indicate that 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by suppressing key signaling pathways involved in cell proliferation and survival, namely the MAPK and Akt pathways. [] Additionally, it appears to induce cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects. []
Q3: Has 5,6,7,3′,4′,5′-Hexamethoxyflavone been compared to other related compounds?
A3: Yes, 5,6,7,3′,4′,5′-Hexamethoxyflavone has been compared to its structural isomer, nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone). Interestingly, while 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibited lower toxicity than nobiletin, it demonstrated comparable growth inhibitory effects on triple-negative breast cancer cells after 72 hours of treatment. [] This finding suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone might possess a more favorable therapeutic window for potential anticancer applications.
Q4: What natural sources contain 5,6,7,3′,4′,5′-Hexamethoxyflavone?
A4: This compound has been isolated from various plant species, including:
- Murraya paniculata capsule [, ]
- Bauhinia championii [, ]
- Ageratum conyzoides [, ]
- Ficus gomelleira []
- Eremophila debilis []
- Lantana ukambensis []
Q5: Are there any analytical methods available to quantify 5,6,7,3′,4′,5′-Hexamethoxyflavone?
A5: Yes, Ultra Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection has been successfully employed for the quantification of 5,6,7,3′,4′,5′-Hexamethoxyflavone in plant extracts, particularly from Ageratum conyzoides. [] This method provides high sensitivity and selectivity, enabling accurate measurement of the compound in complex matrices.
Q6: Has the UPLC-PDA method for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone been validated?
A6: Yes, the UPLC-PDA method has been validated and shown to be specific, linear, precise, accurate, and sensitive for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone in aqueous extracts of Ageratum conyzoides. [] Furthermore, the method exhibited stability-indicating properties, ensuring reliable quantification even in the presence of degradation products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







